molecular formula C22H21N3O B11362902 N-methyl-N-{[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-methyl-N-{[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11362902
M. Wt: 343.4 g/mol
InChI Key: LWQLMOCWFWJXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is a complex organic compound that features a naphthalene ring and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine
  • N-Methyl-2-naphthalenemethylamine
  • N-Methyl-1-(2-naphthyl)ethanamine

Uniqueness

N-METHYL-N-({1-[(NAPHTHALEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ACETAMIDE is unique due to the presence of both a naphthalene ring and a benzodiazole moiety, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-methyl-N-[[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C22H21N3O/c1-16(26)24(2)15-22-23-20-9-5-6-10-21(20)25(22)14-17-11-12-18-7-3-4-8-19(18)13-17/h3-13H,14-15H2,1-2H3

InChI Key

LWQLMOCWFWJXLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.